Tadalafil Cétolactame

Vue d'ensemble

Description

Tadalafil Ketolactam is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension . Tadalafil Ketolactam is a modified form of Tadalafil, designed to enhance its pharmacological properties and reduce potential side effects.

Applications De Recherche Scientifique

Tadalafil Ketolactam has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the effects of structural modifications on phosphodiesterase inhibition.

Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other conditions beyond erectile dysfunction.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mécanisme D'action

Target of Action

Tadalafil Ketolactam primarily targets the enzyme phosphodiesterase type 5 (PDE5) . PDE5 is found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . The inhibition of PDE5 is crucial in the treatment of conditions like erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hypertrophy .

Mode of Action

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate (cGMP), producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Tadalafil enhances the effect of NO by inhibiting PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum. This inhibition causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

Tadalafil’s action on the PDE5 enzyme affects the NO-cGMP pathway . The inhibition of PDE5 prevents the degradation of cGMP, leading to an increase in cGMP levels. This increase in cGMP levels leads to relaxation of smooth muscle cells, dilation of blood vessels, and increased blood flow, which are crucial for the treatment of ED and PAH .

Pharmacokinetics

Tadalafil is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after oral administration . It exhibits linear pharmacokinetics over the dosage range of 2.5 to 20 mg, and steady-state plasma concentrations are attained within 5 days of once-daily dosing . The half-life of tadalafil is approximately 15 to 17.5 hours , which is longer compared to other PDE5 inhibitors, making it suitable for once-daily dosing .

Result of Action

The molecular and cellular effects of Tadalafil’s action primarily involve the relaxation of smooth muscle cells and vasodilation . In the context of ED, this results in the filling of the corpus cavernosum with blood, leading to an erection . In the case of PAH, the relaxation of smooth muscle in the pulmonary vasculature leads to vasodilation, which reduces blood pressure in the pulmonary artery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tadalafil. Lifestyle factors such as diet and physical activity can impact the body’s response to Tadalafil . , providing flexibility for users. Additionally, environmental pollutants and toxins can potentially interact with Tadalafil, affecting its metabolism and efficacy . Therefore, understanding these environmental influences is crucial for optimizing the use of Tadalafil in different patient populations.

Analyse Biochimique

Biochemical Properties

Tadalafil Ketolactam interacts with various enzymes and proteins in the body. It is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . By inhibiting PDE5, Tadalafil Ketolactam enhances the effects of nitric oxide, a chemical that relaxes smooth muscles in the penis, allowing for increased blood flow and facilitating an erection .

Cellular Effects

Tadalafil Ketolactam has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to alleviate inflammation and oxidative stress in cells .

Molecular Mechanism

The molecular mechanism of action of Tadalafil Ketolactam involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a PDE5 inhibitor, Tadalafil Ketolactam prevents the degradation of cyclic guanosine monophosphate (cGMP), thereby increasing levels of cGMP and enhancing erectile function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tadalafil Ketolactam change over time. It has been shown to have a long duration of action, up to 36 hours . This allows for flexibility in dosing and does not require scheduling of sexual activity around the time of medication intake .

Dosage Effects in Animal Models

In animal models, the effects of Tadalafil Ketolactam vary with different dosages. For instance, a study showed that low-dose Tadalafil administered once a day was effective in improving glycemic control and reducing infarct size following ischemia-reperfusion injury in the heart of diabetic mice .

Metabolic Pathways

Tadalafil Ketolactam is involved in the nitric oxide synthase pathway. It inhibits the PDE5 enzyme, preventing the breakdown of cGMP, a molecule that is produced when nitric oxide (NO) activates guanylyl cyclase .

Transport and Distribution

Tadalafil Ketolactam is distributed within cells and tissues via the bloodstream. Its transport and distribution are influenced by various factors, including its lipophilicity, which allows it to cross cell membranes, and its binding to plasma proteins .

Subcellular Localization

The subcellular localization of Tadalafil Ketolactam is primarily in the cytoplasm of cells, where PDE5 is located . Its activity is influenced by its localization, as it needs to be in the vicinity of PDE5 to exert its inhibitory effect.

Méthodes De Préparation

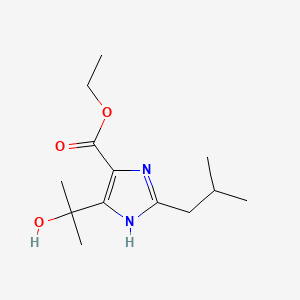

Synthetic Routes and Reaction Conditions: The synthesis of Tadalafil Ketolactam involves several steps, starting from the basic structure of Tadalafil. The process typically includes the following steps:

Formation of the Tetrahydro-β-carboline Core: This is achieved through the Pictet-Spengler reaction, where (D)-tryptophan methyl ester reacts with piperonal.

Cyclization and Ketolactam Formation: The intermediate product undergoes cyclization with chloroacetyl chloride and methylamine to form the ketolactam structure.

Industrial Production Methods: Industrial production of Tadalafil Ketolactam follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Analyse Des Réactions Chimiques

Types of Reactions: Tadalafil Ketolactam undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Tadalafil Ketolactam, each with distinct pharmacological properties .

Propriétés

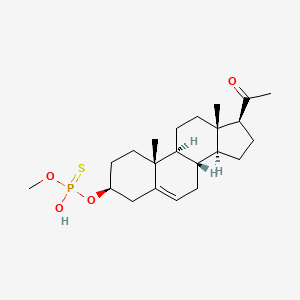

IUPAC Name |

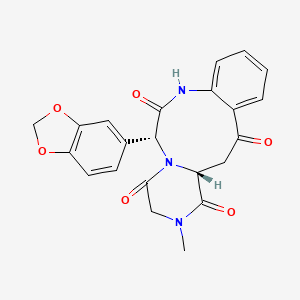

(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMXALYUYHSADD-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858413 | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346605-38-6 | |

| Record name | Tadalafil ketolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.